1-chloro-2-[(Z)-2-ethoxyethenyl]benzene
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Overview
Description
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and an ethoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxyethenyl group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(Z)-2-ethoxyethenyl]benzene involves its interaction with various molecular targets. . The ethoxyethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene is unique due to its specific substitution pattern and the presence of the ethoxyethenyl group This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7- |
InChI Key |
XYIKNWXBTFTORN-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C\C1=CC=CC=C1Cl |
Canonical SMILES |
CCOC=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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